![molecular formula C21H17F3N4O3 B2484404 3-(propan-2-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105240-15-0](/img/structure/B2484404.png)
3-(propan-2-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(propan-2-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a quinazoline core, an oxadiazole ring, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under photoredox conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under photoredox conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Overview
The synthesis of this compound typically involves multiple steps:
- Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Oxadiazole Ring: This step often utilizes reactions between hydrazides and carboxylic acids or their derivatives.
- Attachment of the Trifluoromethyl Group: This can be accomplished using trifluoromethylating agents under specific reaction conditions.
Medicinal Chemistry
The compound serves as a scaffold for developing new pharmaceuticals. Its structure can be modified to target specific enzymes or receptors involved in various diseases. For instance:
- Anticancer Activity: The incorporation of oxadiazole rings has been linked to enhanced anticancer properties. Compounds with similar structures have shown promising results against various cancer cell lines, indicating potential for further exploration in cancer therapeutics .
Materials Science
Due to its unique electronic and optical properties, this compound may find applications in the development of novel materials. Its fluorinated nature contributes to increased stability and reactivity, making it suitable for:
- Organic Electronics: The trifluoromethyl group enhances the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis
This compound can act as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical transformations allows researchers to create derivatives with tailored properties for specific applications.
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine: This compound shares the trifluoromethyl group and the isopropyl group but lacks the quinazoline and oxadiazole rings.
Trifluoromethyl Phenyl Sulfone: This compound is used as a trifluoromethylating agent and shares the trifluoromethyl group but has a different core structure.
Biologische Aktivität
The compound 3-(propan-2-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinazoline core and a trifluoromethyl-substituted phenyl group linked through an oxadiazole moiety. This unique combination of functional groups contributes to its biological profile.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring is known to interact with various enzymes involved in cancer progression and inflammation. For instance, derivatives containing oxadiazole have shown inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Antioxidant Activity : Compounds with similar structural features have demonstrated significant antioxidant properties, which can mitigate oxidative stress in cells and contribute to their therapeutic effects .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances its antiproliferative activity .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines:
These results indicate promising anticancer activity comparable to established chemotherapeutics like doxorubicin.
Anticonvulsant Activity
In addition to its anticancer properties, the compound has been assessed for anticonvulsant activity. A study reported that analogs of oxadiazole derivatives exhibited significant protection against seizures in animal models . Further investigations are needed to establish the exact mechanism through which this compound exerts its anticonvulsant effects.
Case Studies
- Case Study on Antitumor Efficacy : A recent study focused on the efficacy of related oxadiazole derivatives showed that compounds with trifluoromethyl substitutions had enhanced cytotoxicity against MCF-7 cells, leading to increased apoptosis as evidenced by elevated caspase-3 levels . This suggests that modifications in the molecular structure can significantly affect biological outcomes.
- Antioxidant Potential : Another investigation highlighted the antioxidant capacity of similar compounds, demonstrating their ability to scavenge free radicals effectively. This property may contribute to their overall therapeutic potential in treating diseases associated with oxidative stress .
Eigenschaften
IUPAC Name |
3-propan-2-yl-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3/c1-12(2)28-19(29)15-8-3-4-9-16(15)27(20(28)30)11-17-25-18(26-31-17)13-6-5-7-14(10-13)21(22,23)24/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFLDMUUNGBUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.